1-(2-Ethoxyethyl)-2-ethylpiperazine
Overview
Description
“1-(2-Ethoxyethyl)-2-ethylpiperazine” is a chemical compound with the molecular formula C8H18N2O . It has an average mass of 158.241 Da and a monoisotopic mass of 158.141907 Da . This compound is also known by its IUPAC name, 1-(2-ethoxyethyl)piperazine .
Synthesis Analysis
The synthesis of “this compound” or related compounds involves intricate chemical reactions . For instance, the synthesis of related benzimidazole derivatives involves the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates.Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 29 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The chemical reactions of “this compound” or related compounds are intricate and showcase their reactivity and potential for creating diverse chemical structures . For instance, the reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were studied and optimized to reach satisfactory yields of the target glycols .Scientific Research Applications
Chemical Structure and Synthesis
1-(2-Ethoxyethyl)-2-ethylpiperazine is a compound with potential biological activities. In the context of chemical synthesis and structure determination, 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole, a related compound, was studied for its synthesis and molecular structure. The conformation of the molecule was established through X-ray crystallographic analysis, revealing the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring, indicative of the stability and structural characteristics of piperazine derivatives (Ozbey, Kuş, & Göker, 2001).
Biological Properties
While focusing on excluding information related to drug use, dosage, and side effects, it's noteworthy to mention that certain piperazine derivatives, such as HBK-14 and HBK-15, have been investigated for their pharmacological properties, displaying high affinity for serotonergic and other receptors, indicating a broad spectrum of potential biological activities that could be relevant in scientific research (Pytka et al., 2015).
Neurological Function Enhancement
Piperazine derivatives have been studied for their effects on cognitive functions. Specific compounds have shown to enhance the reconstruction of learning and memory functions in animal models, indicating the potential use of such compounds in neurological research and therapy development (Zhang, 2012).
Synthetic Methodology
The development of new methodologies for synthesizing piperazine derivatives, such as N-(2-pyridyl)-N'-ethylpiperazines, is a significant area of research. These compounds are crucial structural motifs in several medicinally relevant compounds. A new methodology was developed, providing rapid, general, and efficient access to this scaffold, demonstrating the importance of piperazine derivatives in medicinal chemistry (Bugaenko, Yurovskaya, & Karchava, 2017).
Physicochemical Studies
The study of physicochemical properties, such as the thermodynamics of separation processes involving piperazine derivatives, is crucial for understanding their behavior in various conditions and for their application in scientific research. For instance, the study of vapor-liquid equilibrium on piperazine-N-ethylpiperazine and water-N-ethylpiperazine binary systems contributes to the fundamental data needed for the application of these compounds in industrial and research settings (Guo, 2000).
Safety and Hazards
The safety data sheet for a related compound, 1-(2-Ethoxyethyl)piperazine, indicates that it is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “1-(2-Ethoxyethyl)-2-ethylpiperazine” were not found in the search results, related compounds such as bilastine are being studied for their potential uses . For instance, bilastine is a well-tolerated, nonsedating H1 receptor antihistamine, and the synthesis of its potential impurities is being explored .
Mechanism of Action
Target of Action
The compound “1-(2-Ethoxyethyl)-2-ethylpiperazine” has a similar structure to Tetrofosmin , which is used in conjunction with technetium Tc-99m as a radiopharmaceutical . Tetrofosmin is rapidly taken up by myocardial tissue .
Biochemical Pathways
Phthalate esters, which have a similar structure, are known to be hydrolyzed by hydrolase enzymes as the initial step of their biodegradation .
Pharmacokinetics
Tetrofosmin, a compound with a similar structure, reaches its maximum level in myocardial tissue in approximately 5 minutes .
Result of Action
Tetrofosmin, a compound with a similar structure, is used to identify changes in perfusion induced by pharmacologic stress in patients with known or suspected coronary artery disease .
Action Environment
Phthalate concentrations in glass window films have been found to be associated with dormitory characteristics, occupancy activities and habits, and environmental factors .
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-ethylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVBTNILPCHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.